N-cyclohexyl-2-({[(cyclopropylcarbonyl)amino]carbothioyl}amino)benzamide
N-cyclohexyl-2-({[(cyclopropylcarbonyl)amino]carbothioyl}amino)benzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1003045
InChI:
InChI=1S/C18H23N3O2S/c22-16(12-10-11-12)21-18(24)20-15-9-5-4-8-14(15)17(23)19-13-6-2-1-3-7-13/h4-5,8-9,12-13H,1-3,6-7,10-11H2,(H,19,23)(H2,20,21,22,24)
SMILES:
C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3CC3
Molecular Formula:
C18H23N3O2S
Molecular Weight:
345.5 g/mol
N-cyclohexyl-2-({[(cyclopropylcarbonyl)amino]carbothioyl}amino)benzamide
CAS No.:
Cat. No.: VC1003045
Molecular Formula: C18H23N3O2S
Molecular Weight: 345.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H23N3O2S |
|---|---|
| Molecular Weight | 345.5 g/mol |
| IUPAC Name | N-cyclohexyl-2-(cyclopropanecarbonylcarbamothioylamino)benzamide |
| Standard InChI | InChI=1S/C18H23N3O2S/c22-16(12-10-11-12)21-18(24)20-15-9-5-4-8-14(15)17(23)19-13-6-2-1-3-7-13/h4-5,8-9,12-13H,1-3,6-7,10-11H2,(H,19,23)(H2,20,21,22,24) |
| Standard InChI Key | CPIBERRVXUQEPV-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3CC3 |
| Canonical SMILES | C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3CC3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator